molecular formula C15H15NO5S B2653620 4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 1018127-84-8

4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B2653620
CAS No.: 1018127-84-8
M. Wt: 321.35
InChI Key: GIARJVBRDWVMKF-UHFFFAOYSA-N
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Description

4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid typically involves the sulfonation of 4-methoxy-3-methylphenylamine followed by coupling with benzoic acid derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the sulfonation and coupling processes.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of biological activity. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid
  • 4-{[(3-Methylphenyl)sulfonyl]amino}benzoic acid

Uniqueness

4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[(4-methoxy-3-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-10-9-13(7-8-14(10)21-2)22(19,20)16-12-5-3-11(4-6-12)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIARJVBRDWVMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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